2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(7-15)14-6-8-4-3-5-10(12)11(8)13/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
LPFPNQXYHIZGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
This method adapts strategies from asymmetric synthesis of fluorophenyl derivatives.
- Step 1 : Formation of a Grignard reagent using magnesium (10.3 g, 0.42 mol) and 1-bromo-2,3-difluorobenzene (50 mL, 0.044 mol) in tetrahydrofuran (THF, 350 mL) at 40°C.
- Step 2 : Addition of a ketone (e.g., 3-buten-2-ol derivative) to the Grignard reagent at −20°C, followed by stirring for 3.5 hours.
- Step 3 : Workup with ethyl acetate and brine/saturated NH₄Cl, followed by extraction and drying over Na₂SO₄.
- Step 4 : Purification via vacuum distillation or recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Chiral Purity | 88–92% (if resolved) |
Enzymatic Transamination
Adapted from enzymatic synthesis of (R)-3-aminobutan-1-ol, this route employs R-selective transaminases for stereocontrol.
- Substrate : 4-hydroxybutan-2-one (II) treated with ECS-ATA-134 transaminase.
- Conditions : Phosphate buffer (pH 8.0), pyridoxal phosphate (PLP) cofactor, and isopropylamine as the amino donor at 15°C for 24 hours.
- Workup : Ethyl acetate extraction and solvent removal under reduced pressure.
Performance of Transaminases :
| Enzyme | Desired (R)-Amine | Undesired (S)-Amine |
|---|---|---|
| ECS-ATA-134 | 100% | 0% |
| ATA-301 | 100% | 0% |
| Evo-1.2.135 | 100% | 0% |
- Single-step conversion with 100% enantiomeric excess (ee).
- Industrially scalable and environmentally benign.
Multi-Step Chemical Synthesis
Derived from a five-step protocol for (R)-3-aminobutanol, this method emphasizes enzymatic resolution and reduction.
- Michael Addition : Benzylamine reacts with ethyl crotonate to form racemic ethyl benzyl aminobutanoate.
- Enzymatic Hydrolysis : Lipase CAL-B selectively hydrolyzes the (R)-enantiomer.
- Ester Reduction : NaBH₄ reduces the ester to alcohol in THF:MeOH (reflux, 12–24 hours).
- Deprotection : 10% Pd/C catalyzes debenzylation in methanol at 60°C.
- Stage I : Solvent-free, 80°C, 48 hours (yield: 85%).
- Stage II : Lipase CAL-B, pH 7.5, 30°C (chiral purity: 98%).
- Stage IV : NaBH₄ (3 equivalents), THF:MeOH (3:1), reflux (yield: 78%).
Salt Formation and Purification
To enhance stability, the free base is converted to its hydrochloride salt:
- Procedure : Anhydrous HCl gas is bubbled into a diethyl ether solution of the compound at 0–5°C.
- Yield : 90–95% after filtration.
- Solubility : >50 mg/mL in DMSO or methanol.
Comparative Analysis of Methods
| Method | Yield | Chiral Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reaction | 70% | 88–92% | Moderate | Medium |
| Enzymatic | 95% | 100% | High | High |
| Multi-Step Chemical | 65% | 98% | Low | Low |
| Salt Formation | 90% | N/A | High | High |
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-{[(2,3-Difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(2,3-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the butanol moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Hypothetical values inferred from substituent trends.
Biological Activity
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol is a chemical compound notable for its potential biological activities. With the molecular formula and a molecular weight of 215.24 g/mol, this compound has garnered interest in various fields including medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound includes a difluorophenyl group attached to a butanol moiety through an amino linkage. This unique configuration may influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the difluorophenyl group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biochemical pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, indicating its capability to inhibit cell proliferation. The following table summarizes the cytotoxic activity observed in various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.7 ± 5.9 | Significant antiproliferative activity |
| MDA-MB-231 | 33.9 ± 7.1 | Induced apoptosis |
| HEK-293 (normal) | 95.34 ± 2.48 | Lower selectivity |
These results suggest that while the compound exhibits potent anticancer properties, further studies are needed to assess its selectivity and safety profile in vivo .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The following table outlines its antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10.33 ± 0.01 | 500 |
| Escherichia coli | 10.68 ± 0.16 | 500 |
| Candida albicans | 11.30 ± 0.15 | 500 |
These findings indicate that the compound could serve as a promising lead for the development of new antimicrobial agents .
Case Study: Cytotoxicity in Cancer Research
In a recent study published in MDPI, researchers tested the cytotoxic effects of various aminobutanol derivatives, including this compound, on different cancer cell lines. The study found that this compound exhibited significant growth inhibition compared to control groups, particularly in breast cancer models .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens responsible for nosocomial infections. The results indicated that it was effective at inhibiting growth at concentrations that are achievable in clinical settings, suggesting its potential utility in treating infections .
Q & A
Q. What are the common synthetic routes for 2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol?
The compound is typically synthesized via reductive amination between 2,3-difluorobenzaldehyde and 2-aminobutan-1-ol. Key steps include:
- Condensation of the aldehyde with the amine to form an imine intermediate.
- Reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical parameters include pH control during condensation and inert atmosphere for hydrogenation.
Q. How is the compound characterized for structural confirmation?
Standard analytical methods include:
- NMR spectroscopy : ¹H NMR (for amine protons and fluorophenyl signals), ¹³C NMR, and ¹⁹F NMR (to confirm fluorine substitution pattern).
- Mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns.
- HPLC with UV detection (λ = 254 nm) for purity assessment. Retention time comparison with intermediates ensures no residual starting materials .
Q. What in vitro assays are used for initial biological activity screening?
Primary screens include:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, GPCRs) with fluorometric/colorimetric readouts (IC₅₀ determination).
- Cell viability assays (MTT/XTT) in cancer or neuronal cell lines.
- Receptor binding studies using radiolabeled ligands (e.g., [³H]-ligand displacement assays). Dose-response curves (10 nM–100 µM) are standard .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) affect bioactivity?
Comparative Structure-Activity Relationship (SAR) studies show:
- 2,3-Difluoro substitution enhances lipophilicity (logP ↑ by ~0.5 vs. non-fluorinated analogs) and improves blood-brain barrier penetration.
- Methylamino vs. dimethylamino groups: Secondary amines (as in the target compound) exhibit higher receptor binding affinity (Ki = 120 nM vs. 450 nM for tertiary amines) due to hydrogen bonding .
- Fluorine position : 2,3-difluoro substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength).
- Compound purity : Trace impurities (>2%) may off-target effects. Mitigation includes:
- Repeating experiments with HPLC-purified batches.
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Metabolic instability : Use liver microsomes to assess metabolic clearance (t₁/₂ < 30 min suggests rapid degradation) .
Q. What methodologies are used to study the compound’s mechanism of action?
Advanced techniques include:
Q. How can synthetic yield be optimized for scale-up?
Design of Experiments (DoE) approaches optimize:
- Reaction temperature : 60–80°C for imine formation (yield ↑ from 50% to 85%).
- Catalyst loading : 5 mol% Pd/C vs. 10 mol% (no yield improvement beyond 5%).
- Solvent polarity : Ethanol/water mixtures improve solubility of intermediates .
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
Key models and methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
